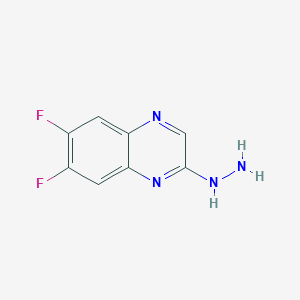
2-Hydrazino-6,7-difluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-6,7-difluoroquinoxaline is a useful research compound. Its molecular formula is C8H6F2N4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Quinoxaline derivatives, including 2-hydrazino-6,7-difluoroquinoxaline, have shown notable antimicrobial activity. Research indicates that these compounds can be effective against a range of bacterial infections, particularly those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological disorders. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antibacterial agent .
Case Study: Anticancer Activity
In vitro studies were conducted on human breast adenocarcinoma cells (MCF-7) treated with this compound. The compound exhibited potent antiproliferative effects, leading to cell cycle arrest and apoptosis induction at submicromolar concentrations .
Eigenschaften
Molekularformel |
C8H6F2N4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
(6,7-difluoroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C8H6F2N4/c9-4-1-6-7(2-5(4)10)13-8(14-11)3-12-6/h1-3H,11H2,(H,13,14) |
InChI-Schlüssel |
UBWUJRRLOAXBIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













